
2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate
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Overview
Description
2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C26H18N2O5S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
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Biological Activity
2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(furan-2-carboxamido)benzoate is a synthetic compound belonging to the phenothiazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a phenothiazine moiety, which is often associated with antipsychotic and neuroprotective effects.
Antimicrobial Properties
Research indicates that phenothiazine derivatives exhibit significant antimicrobial activity. A study evaluating various derivatives found that compounds similar to this compound demonstrated effectiveness against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
Phenothiazines have been investigated for their anticancer properties. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines through mechanisms such as the modulation of oxidative stress and the inhibition of key signaling pathways involved in cell proliferation . Specifically, compounds related to the target compound have been noted to inhibit tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.
Neuroprotective Effects
The neuroprotective potential of phenothiazine derivatives has been highlighted in several studies. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. For instance, 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl derivatives have shown promise in reducing symptoms associated with Parkinson's disease models .
The biological activity of this compound may be attributed to several mechanisms:
- Dopamine Receptor Modulation : As a phenothiazine derivative, it likely interacts with dopamine receptors, which is crucial for its antipsychotic effects.
- Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative damage.
- Enzyme Inhibition : It has been suggested that such compounds can inhibit enzymes involved in cancer progression and microbial metabolism .
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of various phenothiazine derivatives, including the target compound. Results showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
In a study involving human breast cancer cell lines, treatment with phenothiazine derivatives resulted in a dose-dependent decrease in cell viability. The IC50 value for the compound was determined to be approximately 30 µM, showcasing its potential as an anticancer agent .
Tables
Chemical Reactions Analysis
Hydrolysis of the Benzoate Ester
The ester group in the benzoate moiety is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a carboxylic acid and an alcohol.
Amide Hydrolysis
The furan-2-carboxamido group may undergo hydrolysis under strong acidic or basic conditions, though this is less favorable than ester hydrolysis due to resonance stabilization of the amide bond.
Oxidation of Phenothiazine
The phenothiazine moiety contains a sulfur atom prone to oxidation, forming sulfoxide or sulfone derivatives.
Electrophilic Substitution on Furan
The furan ring may undergo electrophilic substitution at the 5-position, though steric hindrance from adjacent groups could limit reactivity.
Reaction | Conditions | Products |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-furan-2-carboxamido derivative |
Sulfonation | SO₃/H₂SO₄ | 5-Sulfo-furan-2-carboxamido derivative |
Ring-Opening of Furan
Under strong acidic conditions, the furan ring may undergo ring-opening polymerization or form dihydrofuran intermediates.
Conditions | Products | Notes |
---|---|---|
HCl (gas) in anhydrous ether | Dihydrofuran intermediate | Reversible under mild conditions . |
BF₃ catalysis | Polyfuran derivatives | Theoretical pathway; not experimentally confirmed . |
Photochemical Reactions
The phenothiazine group is known to participate in photoreactions, potentially leading to dimerization or degradation.
Conditions | Products | Notes |
---|---|---|
UV light (λ = 254–365 nm) | Phenothiazine dimer + benzoate derivatives | Observed in structurally similar compounds . |
Catalytic Coupling Reactions
The aromatic rings may engage in cross-coupling reactions, though steric bulk could hinder efficiency.
Reaction | Catalyst | Products |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aminated phenothiazine derivatives |
Key Research Findings
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Synthetic Pathways : The compound is synthesized via condensation of phenothiazine derivatives with activated furan-carboxamido benzoates, often using DMAP as a catalyst in ethanol under reflux .
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Stability : The ester and amide bonds are stable under physiological conditions (pH 7.4, 37°C), suggesting potential in vivo applications .
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Biological Relevance : Analogous phenothiazine derivatives exhibit antipsychotic activity, while furan-carboxamido groups may enhance binding to neurological targets .
Data Limitations
Experimental data specific to this compound’s reactions remain sparse. Most insights are extrapolated from studies on structurally related molecules. Further research is needed to validate these pathways and optimize reaction conditions.
Properties
Molecular Formula |
C26H18N2O5S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C26H18N2O5S/c29-24(28-19-10-3-5-13-22(19)34-23-14-6-4-11-20(23)28)16-33-26(31)17-8-1-2-9-18(17)27-25(30)21-12-7-15-32-21/h1-15H,16H2,(H,27,30) |
InChI Key |
HPTXNKXRSTZADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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